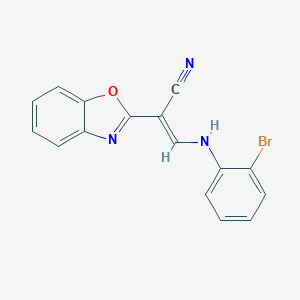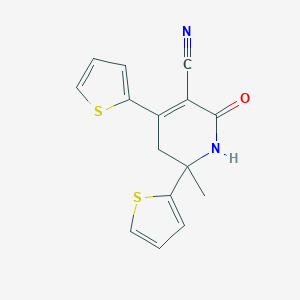
Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate” is a chemical compound with the molecular formula C12H12N2O2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate” has been analyzed in the context of its complex with SARS-CoV-2 main protease . This analysis provides insights into the compound’s interactions with biological molecules, which can be crucial for understanding its potential applications and effects.Safety and Hazards
The safety data sheet for a related compound, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate personal protective equipment and to avoid ingestion, inhalation, and contact with skin, eyes, and clothing .
Direcciones Futuras
The future directions for the study of “Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate” and related compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the interest in thiazole derivatives due to their diverse biological activities , these compounds are likely to continue to be a focus of research in medicinal chemistry and related fields.
Propiedades
IUPAC Name |
methyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-13-10(9-6-4-3-5-7-9)11(17-8)14-12(15)16-2/h3-7H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXKXRCDQRXTDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)NC(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B415093.png)

![[2-ethoxy-4-[(Z)-(1-oxo-3a,4-dihydro-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate](/img/structure/B415097.png)
![9-anthracenecarbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415098.png)

![2-({[5-(4-Chlorophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B415102.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415104.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415106.png)

![3-(2-Methyl-2-propenyl)-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B415110.png)
![2-(1,3-Benzoxazol-2-yl)-3-[4-(1-piperidinylsulfonyl)anilino]acrylaldehyde](/img/structure/B415111.png)
![5-bromo-3-[4-(6-chloro-4-phenylquinolin-2-yl)anilino]indol-2-one](/img/structure/B415112.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]-N-(4-methoxybenzylidene)amine](/img/structure/B415113.png)
![4-[(7-Iododibenzo[a,c]phenazin-11-yl)oxy]phenylamine](/img/structure/B415115.png)